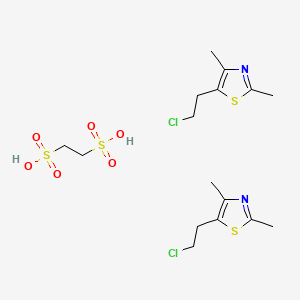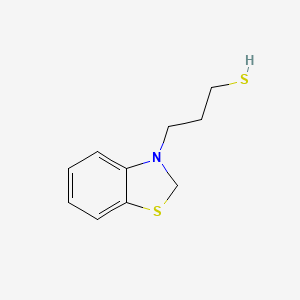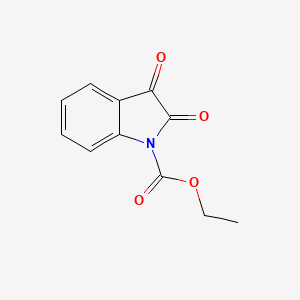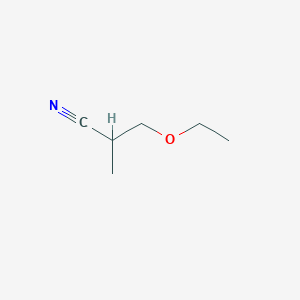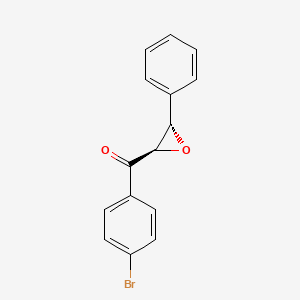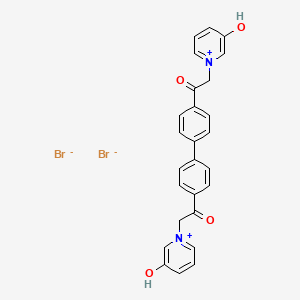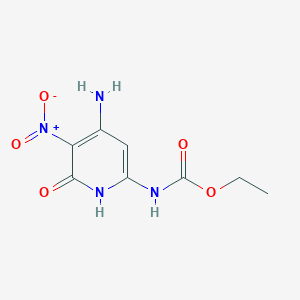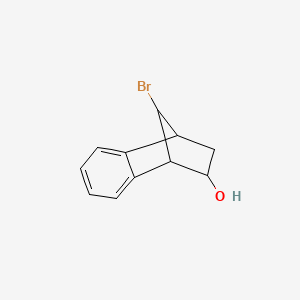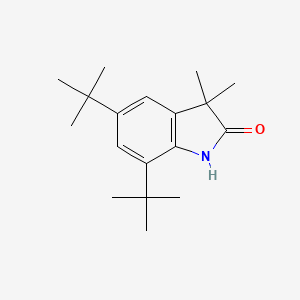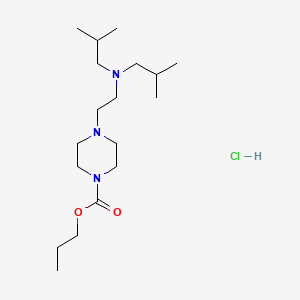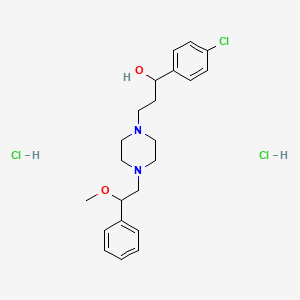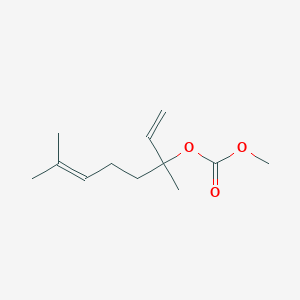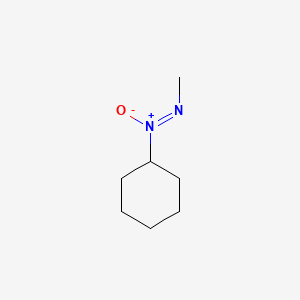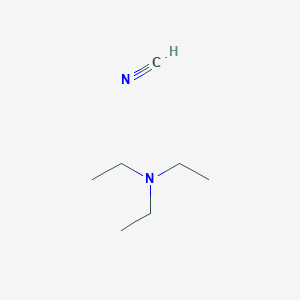
Hydrocyanic acid--N,N-diethylethanamine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrocyanic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of hydrocyanic acid (HCN) and N,N-diethylethanamine. . The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Hydrocyanic acid–N,N-diethylethanamine (1/1) involves the reaction of hydrocyanic acid with N,N-diethylethanamine. This reaction can be carried out under controlled conditions to ensure the safe handling of hydrocyanic acid, which is highly toxic. The reaction typically involves mixing equimolar amounts of hydrocyanic acid and N,N-diethylethanamine in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of Hydrocyanic acid–N,N-diethylethanamine (1/1) follows similar principles but on a larger scale. The process involves the careful handling and storage of hydrocyanic acid and N,N-diethylethanamine, with appropriate safety measures in place to prevent exposure to toxic fumes. The reaction is conducted in a controlled environment, often using automated systems to ensure precision and safety .
化学反应分析
Types of Reactions
Hydrocyanic acid–N,N-diethylethanamine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure and properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving Hydrocyanic acid–N,N-diethylethanamine (1/1) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanate derivatives, while reduction can produce amine derivatives .
科学研究应用
Hydrocyanic acid–N,N-diethylethanamine (1/1) has several scientific research applications:
作用机制
The mechanism of action of Hydrocyanic acid–N,N-diethylethanamine (1/1) involves its interaction with molecular targets such as enzymes and proteins. Hydrocyanic acid inhibits cytochrome c oxidase, a key enzyme in the electron transport chain, leading to cellular respiration disruption . N,N-diethylethanamine acts as a base and can participate in proton transfer reactions, influencing the compound’s overall reactivity and interactions .
相似化合物的比较
Similar Compounds
Hydrogen cyanide: A highly toxic and flammable compound with similar properties to hydrocyanic acid.
Triethylamine: A tertiary amine with a strong odor, used in various chemical reactions.
Diethylamine: A secondary amine with similar reactivity to N,N-diethylethanamine.
Uniqueness
Hydrocyanic acid–N,N-diethylethanamine (1/1) is unique due to its combination of hydrocyanic acid and N,N-diethylethanamine, resulting in distinct chemical properties and reactivity.
属性
CAS 编号 |
28871-28-5 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;formonitrile |
InChI |
InChI=1S/C6H15N.CHN/c1-4-7(5-2)6-3;1-2/h4-6H2,1-3H3;1H |
InChI 键 |
VDWYLBJLURMZPS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


